molecular formula C20H24N2O3 B15148368 N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B15148368
M. Wt: 340.4 g/mol
InChI Key: ONIUKJVHFCDLAG-UHFFFAOYSA-N
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Description

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in a solvent such as methanol, with a catalytic amount of glacial acetic acid to facilitate the condensation process . The reaction mixture is stirred at room temperature until the formation of the Schiff base is complete, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of the corresponding amine and aldehyde.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can enhance its biological activity. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline
  • N-[(E)-(4-ethoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

Uniqueness

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-(4-ethoxy-3-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C20H24N2O3/c1-3-25-19-9-4-16(14-20(19)23-2)15-21-17-5-7-18(8-6-17)22-10-12-24-13-11-22/h4-9,14-15H,3,10-13H2,1-2H3

InChI Key

ONIUKJVHFCDLAG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N3CCOCC3)OC

Origin of Product

United States

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